molecular formula C19H28Br2O2 B14244300 Dodecyl 3,5-dibromobenzoate CAS No. 478164-28-2

Dodecyl 3,5-dibromobenzoate

Cat. No.: B14244300
CAS No.: 478164-28-2
M. Wt: 448.2 g/mol
InChI Key: CGERWVIVEGXKNR-UHFFFAOYSA-N
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Description

Dodecyl 3,5-dibromobenzoate is an organic compound characterized by the presence of a dodecyl group attached to a 3,5-dibromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 3,5-dibromobenzoate typically involves the esterification of 3,5-dibromobenzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 3,5-dibromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dibromo groups to other functional groups such as hydroxyl or amino groups.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoates.

Scientific Research Applications

Dodecyl 3,5-dibromobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of dodecyl 3,5-dibromobenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromobenzoic acid: A precursor in the synthesis of dodecyl 3,5-dibromobenzoate.

    Dodecyl benzoate: Similar structure but lacks the bromine atoms, resulting in different chemical properties.

    Dodecyl 4-hydroxybenzoate: Contains a hydroxyl group instead of bromine atoms, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the dodecyl group and the dibromo-substituted benzoate moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

478164-28-2

Molecular Formula

C19H28Br2O2

Molecular Weight

448.2 g/mol

IUPAC Name

dodecyl 3,5-dibromobenzoate

InChI

InChI=1S/C19H28Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)16-13-17(20)15-18(21)14-16/h13-15H,2-12H2,1H3

InChI Key

CGERWVIVEGXKNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)Br)Br

Origin of Product

United States

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